Deoxycytidine

Description

Significance of 2'-Deoxycytidine (B1670253) as a Deoxyribonucleoside

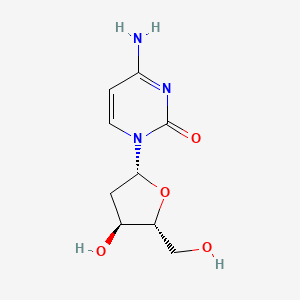

2'-Deoxycytidine is a fundamental molecule in the realm of biology, classified as a deoxyribonucleoside. wikipedia.org A deoxyribonucleoside is composed of a nitrogenous base and a deoxyribose sugar. In the case of 2'-deoxycytidine, the nitrogenous base is cytosine, a pyrimidine (B1678525), which is linked to a deoxyribose sugar molecule. drugbank.com The "2'-deoxy" designation indicates that the hydroxyl group at the 2' position of the ribose sugar has been removed, a key feature that distinguishes deoxyribonucleosides from ribonucleosides. wikipedia.org

The primary significance of 2'-deoxycytidine lies in its role as a monomeric unit, or a building block, for deoxyribonucleic acid (DNA). wikipedia.orgwikipedia.org DNA is the principal carrier of genetic information in all living organisms, from bacteria to humans. hmdb.ca The sequence of these deoxyribonucleosides, including 2'-deoxycytidine, within a DNA polymer encodes the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses.

Within the cell, 2'-deoxycytidine can be phosphorylated by the enzyme deoxycytidine kinase to form this compound monophosphate (dCMP). wikipedia.orgebi.ac.uk This phosphorylation is a critical step, as dCMP is a direct precursor for DNA synthesis. wikipedia.org Further phosphorylation events convert dCMP into this compound diphosphate (B83284) (dCDP) and this compound triphosphate (dCTP). hmdb.ca It is the triphosphate form, dCTP, that is directly incorporated into the growing DNA chain during replication.

The availability and metabolism of 2'-deoxycytidine and its phosphorylated derivatives are tightly regulated within the cell to ensure the fidelity of DNA replication and repair. The cell utilizes two main pathways for the synthesis of pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway. ontosight.aimicrobenotes.com The de novo pathway synthesizes pyrimidine nucleotides from simpler precursor molecules. davuniversity.org The salvage pathway recycles pyrimidine bases and nucleosides, like 2'-deoxycytidine, that result from the breakdown of DNA and RNA. ontosight.aithesciencenotes.com This recycling mechanism is an efficient way for the cell to conserve energy and resources. ontosight.ai

Overview of 2'-Deoxycytidine's Fundamental Role in Nucleic Acid Structure and Function

2'-Deoxycytidine is an integral component of the structure and function of deoxyribonucleic acid (DNA). As one of the four essential deoxyribonucleosides, its presence and properties are critical for the stability, replication, and informational content of the genetic material.

Structural Role:

The structure of DNA is famously a double helix, where two polynucleotide chains are coiled around each other. The backbone of each chain is composed of alternating deoxyribose sugars and phosphate (B84403) groups. Attached to each sugar is one of the four nitrogenous bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), or thymine (B56734) (T). 2'-Deoxycytidine provides the cytosine base to this structure.

A key principle governing the structure of the DNA double helix is the specific pairing of the bases, a concept elucidated by Erwin Chargaff and later integral to the Watson-Crick model of DNA. wikipedia.orgck12.org Chargaff's rules state that the amount of adenine is equal to the amount of thymine, and the amount of guanine is equal to the amount of cytosine. wikipedia.orgthesciencenotes.com This is because adenine on one strand always pairs with thymine on the opposite strand, and guanine always pairs with cytosine. thesciencenotes.com

The pairing between guanine and cytosine, which is provided by 2'-deoxycytidine, is established through three hydrogen bonds. thesciencenotes.com This is in contrast to the two hydrogen bonds formed between adenine and thymine. thesciencenotes.com The greater number of hydrogen bonds in a guanine-cytosine (G-C) pair contributes to a higher thermal stability of the DNA double helix compared to an adenine-thymine (A-T) pair. Consequently, regions of DNA with a higher G-C content are more resistant to denaturation.

Functional Role:

The primary function of 2'-deoxycytidine is its participation in the storage of genetic information. The sequence of the four bases along the DNA strand, including cytosine, constitutes the genetic code. This code is transcribed into messenger RNA (mRNA) and then translated into the sequence of amino acids that make up proteins, which in turn carry out most of the cell's functions.

During DNA replication, the enzyme DNA polymerase reads the parental DNA strands and synthesizes new complementary strands. It is the triphosphate form, this compound triphosphate (dCTP), that serves as the substrate for DNA polymerase. The enzyme recognizes the guanine on the template strand and incorporates a dCTP opposite to it, ensuring the fidelity of the newly synthesized DNA molecule.

The process of DNA synthesis is not only crucial for replication but also for DNA repair mechanisms. Various forms of DNA damage are continuously repaired by cellular machinery, which often involves the removal and replacement of damaged nucleotides, including 2'-deoxycytidine.

Furthermore, derivatives of 2'-deoxycytidine play important roles in epigenetic regulation. For instance, the methylation of the cytosine base within a CpG dinucleotide (a cytosine followed by a guanine) to form 5-methylcytosine (B146107) is a key epigenetic mark that can influence gene expression.

Historical Context of 2'-Deoxycytidine Research and Discovery

The journey to understanding 2'-deoxycytidine is intrinsically linked to the broader history of nucleic acid research. The initial discovery of "nuclein" by Friedrich Miescher in 1869 from the nuclei of white blood cells marked the beginning of this scientific endeavor. However, it took several more decades to elucidate the chemical nature of these molecules.

By the early 20th century, scientists had identified the fundamental components of nucleic acids: the nitrogenous bases (purines and pyrimidines), a pentose (B10789219) sugar, and a phosphate group. uomus.edu.iq The distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) was made based on the type of sugar they contained – ribose in RNA and deoxyribose in DNA. uomus.edu.iq This led to the identification of the four bases in DNA: adenine, guanine, cytosine, and thymine.

A pivotal moment in the history of 2'-deoxycytidine research came with the work of Erwin Chargaff in the late 1940s. wikipedia.org Through careful analysis of the base composition of DNA from various species, Chargaff established his famous rules. ck12.orglibretexts.org His finding that the amount of cytosine was approximately equal to the amount of guanine was a crucial clue that hinted at the base pairing rules within the DNA structure. wikipedia.orgthesciencenotes.com

The culmination of this early research was the proposal of the double helix model of DNA by James Watson and Francis Crick in 1953. libretexts.org Their model, which incorporated Chargaff's rules, provided a clear structural framework for how 2'-deoxycytidine, through its cytosine base, pairs with guanine on the opposing DNA strand. vanderbilt.edu

Following the establishment of the DNA structure, research on 2'-deoxycytidine and other nucleosides intensified. The direct chemical synthesis of 2'-deoxycytidine was a significant achievement, with notable contributions from researchers like Jack J. Fox and his colleagues, who published on its synthesis in the early 1960s. acs.org

In the latter half of the 20th century and into the 21st, research on 2'-deoxycytidine has expanded into various fields. Its role in DNA synthesis and repair has been extensively studied. nih.gov Furthermore, the development of analogs of 2'-deoxycytidine has been a major focus in medicinal chemistry. For example, 5-aza-2'-deoxycytidine (Decitabine) was synthesized in the 1960s and later identified as a DNA hypomethylating agent with anticancer properties. sigmaaldrich.comoncopedia.wikioup.com Other analogs, such as 2',2'-difluoro-2'-deoxycytidine (Gemcitabine), have also been developed and investigated for their therapeutic potential. aacrjournals.orgnih.gov

The study of 2'-deoxycytidine and its derivatives continues to be an active area of research, with ongoing investigations into its role in various cellular processes and its potential applications in medicine. nih.govnih.govnih.gov

Interactive Data Tables

Table 1: Properties of 2'-Deoxycytidine

| Property | Value |

| Chemical Formula | C₉H₁₃N₃O₄ |

| Molar Mass | 227.22 g/mol biosynth.com |

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one wikipedia.org |

| Synonyms | This compound, Cytosine deoxyriboside medchemexpress.com |

| Melting Point | 201.00 °C biosynth.com |

| CAS Number | 951-77-9 biosynth.com |

Table 2: Key Enzymes in 2'-Deoxycytidine Metabolism

| Enzyme | Function |

| This compound kinase | Phosphorylates 2'-deoxycytidine to dCMP. wikipedia.orgebi.ac.uk |

| Cytidine (B196190) deaminase | Can deaminate cytidine and this compound. microbenotes.com |

| Thymidylate synthase | Involved in the pathway that can convert dUMP (derived from dCMP) to dTMP. wikipedia.org |

| DNA polymerase | Incorporates dCTP into the growing DNA strand. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883620 | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Deoxycytidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

870 mg/mL | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

951-77-9, 56905-41-0 | |

| Record name | Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxecitine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W860991D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 210 °C | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2 Deoxycytidine

De Novo Synthesis Pathways of Deoxycytidine Monophosphate (dCMP)

The de novo synthesis of this compound monophosphate (dCMP) is a multi-step enzymatic process. ontosight.ai It begins with the formation of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP) through the action of CTP synthetase. biologyonline.com Subsequently, ribonucleotide reductase (RNR) catalyzes the reduction of cytidine diphosphate (B83284) (CDP) to this compound diphosphate (dCDP). researchgate.net This conversion of ribonucleotides to deoxyribonucleotides is a critical control point in DNA synthesis. ontosight.ai Finally, dCDP is dephosphorylated to yield dCMP. ontosight.ai

Enzymatic Regulation of De Novo Synthesis

The de novo synthesis pathway is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA replication and repair. tandfonline.com Ribonucleotide reductase (RNR), a key enzyme in this process, is subject to complex allosteric regulation. tandfonline.com Its activity is controlled by the binding of nucleotide effectors to two different allosteric sites: the specificity site and the activity site. tandfonline.com

The binding of ATP or dATP to the specificity site stimulates the reduction of UDP and CDP, while the binding of dTTP or dGTP promotes the reduction of GDP and ADP, respectively. tandfonline.com This intricate mechanism ensures a balanced output of all four deoxyribonucleotides. tandfonline.com

Another crucial regulatory enzyme is dCMP deaminase, which converts dCMP to deoxyuridine monophosphate (dUMP), a precursor for thymidine (B127349) triphosphate (dTTP). researchgate.netontosight.ai The activity of dCMP deaminase is allosterically activated by dCTP and inhibited by dTTP, thus controlling the ratio of cellular dCTP to dTTP. researchgate.net

Salvage Pathways of 2'-Deoxycytidine (B1670253) and its Nucleotide Derivatives

The salvage pathway provides an alternative route for the synthesis of deoxyribonucleotides, utilizing preformed nucleosides like 2'-deoxycytidine. ontosight.ai This pathway is particularly important in certain cell types and under conditions where de novo synthesis is insufficient. ontosight.aitandfonline.com The primary enzyme in this pathway is this compound kinase (dCK). ontosight.ai

2'-Deoxycytidine Kinase (dCK) Activity and Regulation

This compound kinase (dCK) is a pivotal enzyme that catalyzes the phosphorylation of 2'-deoxycytidine to this compound monophosphate (dCMP). wikipedia.org This is the rate-limiting step in the salvage of this compound. researchgate.netpnas.org dCK exhibits broad substrate specificity, as it can also phosphorylate other deoxyribonucleosides, including deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). wikipedia.orgresearchgate.net

The regulation of dCK activity is complex and occurs at multiple levels. Reversible phosphorylation appears to play a significant role. nih.gov For instance, treatment with certain protein kinase inhibitors, such as genistein (B1671435) and inhibitors of the MAPK/ERK pathway, has been shown to increase basal dCK activity. nih.gov Conversely, protein phosphatase-2A (PP2A) can reverse the activation of dCK. nih.gov The enzyme's activity can also be influenced by cellular stress, with genotoxic agents and irradiation leading to an increase in dCK activity, likely as a compensatory mechanism to provide deoxynucleotides for DNA repair. researchgate.net

| Regulatory Factor | Effect on dCK Activity | Reference |

| Genistein (protein tyrosine kinase inhibitor) | Increase | nih.gov |

| AG-490 (JAK2/JAK3 inhibitor) | Increase | nih.gov |

| PD-98059 (MAPK/ERK pathway inhibitor) | Increase | nih.gov |

| U-0126 (MAPK/ERK pathway inhibitor) | Increase | nih.gov |

| Okadaic Acid (PP2A inhibitor) | Increase | nih.gov |

| Staurosporine | Reduction of CdA-induced activation | nih.gov |

| H-7 | Reduction of CdA-induced activation | nih.gov |

| Genotoxic agents (e.g., aphidicolin, etoposide) | Increase | researchgate.net |

| γ-Irradiation and UV-C irradiation | Increase | researchgate.net |

| Protein Phosphatase-2A (PP2A) | Decrease (reverses activation) | nih.gov |

| Oxidized glutathione (B108866) (GSSG) | Increased activity via glutathionylation | nih.gov |

| Hydrogen peroxide | Reduced cellular expression, but activity not affected at ≤ 4 mM | nih.gov |

| Nucleoside analogs (araC, dFdC) | Increased dCK protein, but decreased activity | nih.gov |

| Doxorubicin (B1662922) | Downregulation | nih.gov |

The expression of dCK is tissue-specific, with the highest levels found in lymphoid tissues such as the thymus, spleen, lymph nodes, and bone marrow. researchgate.net Intermediate expression is observed in the lungs, colon, and placenta, while very low levels are present in differentiated tissues like the brain, liver, kidney, and muscle. researchgate.net The human dCK gene is located on chromosome 4 and spans over 34 kilobases, consisting of 7 exons. nih.gov

Regarding its subcellular location, native dCK is predominantly found in the cytoplasm. nih.gov However, under conditions of overexpression, it can also be localized to the nucleus, suggesting the existence of a cytoplasmic retention mechanism that may be important for regulating the salvage pathway. nih.gov Some studies have reported nuclear staining, but this is generally observed in cells with very high levels of dCK protein. aacrjournals.org

This compound kinase plays a critical role in the activation of numerous nucleoside analogs used in anticancer and antiviral therapies. ontosight.ainovocib.com These drugs, which are structurally similar to natural nucleosides, are converted into their pharmacologically active triphosphate forms through phosphorylation, with the initial phosphorylation step being catalyzed by dCK. researchgate.netpatsnap.com Examples of such drugs include cytarabine (B982), gemcitabine (B846), cladribine, and fludarabine. novocib.com Consequently, a deficiency in dCK activity is associated with resistance to these chemotherapeutic agents. wikipedia.orggenecards.org

Other Salvage Enzymes (e.g., Deoxyguanosine Kinase, Thymidine Kinase)

Deoxyguanosine Kinase (dGK): This enzyme is primarily located in the mitochondria and is responsible for the phosphorylation of purine (B94841) deoxyribonucleosides. genecards.org Although its main substrates are deoxyguanosine and deoxyadenosine, it can also phosphorylate certain nucleoside analogs. genecards.orgasm.org dGK is crucial for maintaining the mitochondrial DNA pool. embopress.org

Thymidine Kinase (TK): There are two main forms of thymidine kinase: the cytosolic TK1 and the mitochondrial TK2. spandidos-publications.com

TK1 has a strict substrate specificity for thymidine and its expression is tightly regulated in a cell-cycle-dependent manner, peaking during the S phase. spandidos-publications.comiiarjournals.org

TK2 , on the other hand, has a broader substrate specificity and can also phosphorylate this compound and deoxyuridine. spandidos-publications.com Unlike TK1, the activity of TK2 is not cell-cycle regulated. spandidos-publications.com Both TK1 and TK2 activities have been shown to increase following γ-irradiation, suggesting their involvement in DNA repair processes. spandidos-publications.com

| Enzyme | Primary Substrates | Cellular Localization | Cell Cycle Regulation | Reference |

| This compound Kinase (dCK) | This compound, Deoxyadenosine, Deoxyguanosine | Primarily Cytoplasm | Disputed, can be cell-type dependent | researchgate.netnih.govcore.ac.uk |

| Deoxyguanosine Kinase (dGK) | Deoxyguanosine, Deoxyadenosine | Mitochondria | Not explicitly cell-cycle regulated | genecards.org |

| Thymidine Kinase 1 (TK1) | Thymidine | Cytosol | S-phase specific | spandidos-publications.comiiarjournals.org |

| Thymidine Kinase 2 (TK2) | Thymidine, this compound, Deoxyuridine | Mitochondria | Not cell-cycle regulated | spandidos-publications.com |

Conversion of 2'-Deoxycytidine to Monophosphate (dCMP), Diphosphate (dCDP), and Triphosphate (dCTP)

2'-Deoxycytidine is first phosphorylated to 2'-deoxycytidine monophosphate (dCMP). ebi.ac.ukwikipedia.orghmdb.ca This initial step is catalyzed by this compound kinase. hmdb.canih.gov Subsequently, dCMP is converted to 2'-deoxycytidine diphosphate (dCDP) by the enzyme UMP-CMP kinase. hmdb.ca The final phosphorylation step, from dCDP to 2'-deoxycytidine triphosphate (dCTP), is carried out by nucleoside diphosphate kinase. ontosight.aiontosight.ai This sequential phosphorylation ensures a controlled supply of dCTP, a crucial building block for DNA replication and repair. ontosight.aiontosight.ai

Role of dCMP Deaminase in dCMP Conversion to dUMP

Deoxycytidylate deaminase (dCMP deaminase) plays a pivotal role in nucleotide metabolism by catalyzing the deamination of dCMP to form deoxyuridine monophosphate (dUMP). ontosight.aiwikigenes.orgontosight.ai This reaction is a critical juncture, diverting a cytidine-based nucleotide into the pathway for synthesizing thymidine nucleotides, which are essential for DNA synthesis. ontosight.aiwikigenes.org In eukaryotes and gram-positive bacteria, this conversion represents the primary route for dUMP production. oup.com The resulting dUMP serves as the direct precursor for deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP for incorporation into DNA. oup.comdrugbank.com

Allosteric Regulation of dCMP Deaminase by dCTP and dTTP

The activity of dCMP deaminase is intricately regulated by the levels of other nucleotides, ensuring a balanced supply of pyrimidine (B1678525) deoxyribonucleotides for DNA synthesis. researchgate.net Specifically, the enzyme is allosterically activated by dCTP and inhibited by deoxythymidine triphosphate (dTTP). researchgate.netnih.govrcsb.orgresearchgate.netresearchgate.net This means that when dCTP levels are high, dCMP deaminase activity is stimulated, leading to increased production of dUMP and subsequently dTTP. researchgate.netresearchgate.net Conversely, high levels of dTTP act as a negative feedback inhibitor, slowing down its own production by inhibiting dCMP deaminase. researchgate.netnih.gov This reciprocal regulation helps maintain the appropriate ratio of dCTP to dTTP, which is crucial for the fidelity of DNA replication. researchgate.net The binding sites for the activator (dCTP) and the inhibitor (dTTP) are the same on the enzyme. rcsb.orgresearchgate.net

Conversion of dCDP to dCTP for DNA Polymerase Activity

The final step in the synthesis of the immediate precursor for DNA polymerase is the conversion of this compound diphosphate (dCDP) to this compound triphosphate (dCTP). This reaction is catalyzed by the enzyme nucleoside diphosphate kinase. ontosight.aiontosight.ai The resulting dCTP, along with dATP, dGTP, and dTTP, is one of the four essential building blocks that DNA polymerase incorporates into a growing DNA strand during replication and repair. ontosight.ai

Table 1: Key Enzymes in 2'-Deoxycytidine Phosphorylation and Conversion

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| This compound Kinase | 2'-Deoxycytidine | dCMP | Initial phosphorylation |

| UMP-CMP Kinase | dCMP | dCDP | Second phosphorylation |

| Nucleoside Diphosphate Kinase | dCDP | dCTP | Final phosphorylation for DNA synthesis |

| dCMP Deaminase | dCMP | dUMP | Conversion for thymidine nucleotide synthesis |

Catabolism and Inactivation Pathways

Cytidine Deaminase (CDA) and this compound Monophosphate Deaminase (dCMP Deaminase) in Inactivation

Cytidine deaminase (CDA) is a key enzyme in the catabolism of 2'-deoxycytidine. atlasgeneticsoncology.orggenecards.org It catalyzes the hydrolytic deamination of 2'-deoxycytidine to 2'-deoxyuridine. atlasgeneticsoncology.orggenecards.orgmdpi.com This conversion effectively inactivates the nucleoside, preventing its entry into the phosphorylation pathway to form dCTP. aacrjournals.orgnih.gov Similarly, this compound monophosphate (dCMP) deaminase also plays an inactivating role by converting dCMP to dUMP, thereby diverting the molecule away from the pathway leading to dCTP. wikigenes.orgmdpi.comresearchgate.net Both enzymes are crucial in the metabolism and inactivation of several cytidine analog drugs used in chemotherapy. atlasgeneticsoncology.orgmdpi.com

Impact of Cytidine Transporters on 2'-Deoxycytidine Metabolism

Table 2: Enzymes and Transporters in 2'-Deoxycytidine Catabolism and Transport

| Component | Function | Impact on 2'-Deoxycytidine Metabolism |

|---|---|---|

| Cytidine Deaminase (CDA) | Deaminates 2'-deoxycytidine to 2'-deoxyuridine | Inactivates the nucleoside, preventing phosphorylation. |

| dCMP Deaminase | Deaminates dCMP to dUMP | Diverts the monophosphate from dCTP synthesis. |

| Nucleoside Transporters (NTs) | Mediate uptake of 2'-deoxycytidine into cells | Regulates the intracellular availability for metabolic pathways. |

Biological Functions and Cellular Processes Involving 2 Deoxycytidine

Role in DNA Synthesis and Replication Fidelity

2'-Deoxycytidine (B1670253) is a fundamental component in the synthesis of DNA, where its precise incorporation is essential for the accurate replication of the genetic code.

2'-Deoxycytidine 3',5'-diphosphate is a nucleotide derivative that serves as a crucial building block in the enzymatic synthesis of DNA. ontosight.aievitachem.com The structure of this molecule consists of a cytosine base linked to a deoxyribose sugar, which in turn is connected to a diphosphate (B83284) group at the 3' and 5' positions of the sugar. ontosight.ai This specific arrangement is vital for its function in nucleic acid metabolism. ontosight.ai During DNA synthesis, DNA polymerases utilize the triphosphate form, 2'-deoxycytidine 5'-triphosphate (dCTP), incorporating the 2'-deoxycytidine monophosphate moiety into the elongating DNA strand by forming phosphodiester linkages. ontosight.ai This process is fundamental to maintaining genetic integrity during DNA replication. ontosight.ai

The incorporation of 2'-deoxycytidine into a growing DNA strand is a highly regulated process catalyzed by DNA polymerases. These enzymes select the correct deoxyribonucleoside triphosphate (dNTP), in this case, dCTP, from a pool of available nucleotides to pair with the corresponding guanine (B1146940) base on the template strand. oup.commdpi.com The fidelity of this incorporation is critical for preventing mutations.

Research into analogues of 2'-deoxycytidine has provided significant insight into this mechanism. For instance, studies using 2',2'-difluorodeoxycytidine (dFdC) have shown that its triphosphate form (dFdCTP) competes with the natural dCTP for incorporation into the DNA strand by DNA polymerases alpha and epsilon. researchgate.netpharmgkb.org Similarly, various Family A and B DNA polymerases have been found to efficiently incorporate novel N4-acylated 2'-deoxycytidine nucleotides (dCAcylTPs) as substrates. oup.comnih.gov These studies on analogues underscore the specificity of DNA polymerases while also demonstrating their capacity to incorporate modified nucleosides, a property exploited in various biomedical research applications. chemimpex.com

Table 1: Incorporation of 2'-Deoxycytidine Analogues by Various DNA Polymerases

| DNA Polymerase | Analogue Incorporated | Finding |

|---|---|---|

| DNA Polymerase alpha | 2',2'-difluorothis compound 5'-triphosphate (dFdCTP) | Competes with natural dCTP for incorporation. researchgate.netpharmgkb.org |

| DNA Polymerase epsilon | 2',2'-difluorothis compound 5'-triphosphate (dFdCTP) | Competes with natural dCTP for incorporation. researchgate.netpharmgkb.org |

| Taq, KF (exo–), Bsm, KOD XL | N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) | Efficiently used as substrates, sometimes leading to C-A base pairing. oup.comnih.gov |

| phi29 DNA polymerase | N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) | Successfully utilizes dCAcylTPs but is prone to forming C-A base pairs. nih.gov |

Involvement in DNA Repair Mechanisms

The integrity of DNA is constantly challenged by endogenous and exogenous agents, necessitating robust DNA repair mechanisms. While 2'-deoxycytidine is a normal constituent of DNA, the incorporation of its analogues can trigger these repair pathways. The analogue 5-aza-2'-deoxycytidine (5-azadC), a DNA methyltransferase (DNMT) inhibitor, becomes incorporated into DNA during replication. ekb.eg This leads to the formation of covalent DNA-protein cross-links (DPCs) when DNMTs attempt to methylate the DNA, trapping the enzyme. ekb.eg

These 5-azadC-induced lesions can cause replication forks to stall and collapse, leading to DNA double-strand breaks. oup.com The repair of this type of damage requires specific cellular pathways. Research indicates that cells deficient in the homologous recombination (HR) pathway genes, such as RAD51D and XRCC3, are highly sensitive to 5-azadC. ekb.eg Furthermore, the Fanconi anemia (FA) pathway is also implicated in the repair of these lesions. oup.com This demonstrates that the cellular machinery recognizes the abnormal structure created by the incorporated analogue and recruits complex repair systems to resolve the damage. ekb.egoup.com

Pathophysiological Implications of 2 Deoxycytidine Dysregulation

Role in Cancer Development and Progression

The aberrant metabolism and utilization of 2'-deoxycytidine (B1670253) and its analogs are central to the initiation and advancement of numerous malignancies. These disturbances can fuel cancer cell proliferation, promote resistance to therapeutic interventions, and induce genetic and epigenetic alterations that drive tumorigenesis.

Aberrant Metabolism and Chemoresistance

Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation. In the context of 2'-deoxycytidine, this can involve the upregulation of enzymes responsible for its phosphorylation, thereby increasing the pool of nucleotides available for DNA synthesis. Conversely, resistance to nucleoside analog chemotherapies, such as Gemcitabine (B846) (a 2'-deoxycytidine analog), is a significant clinical challenge. nih.gov

Several mechanisms contribute to this resistance:

Altered Enzyme Activity: Resistance to Gemcitabine is associated with changes in the activity of enzymes involved in its metabolism. nih.gov Deoxycytidine kinase (dCK) is the key enzyme that phosphorylates Gemcitabine to its active monophosphate form. nih.govoaepublish.com Reduced dCK activity is a primary mechanism of resistance. nih.govmdpi.com

Increased Inactivation: The enzyme cytidine (B196190) deaminase (CDA) inactivates Gemcitabine by converting it to its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). oaepublish.comresearchgate.net Increased CDA activity can therefore lead to chemoresistance. oaepublish.commdpi.com

Transport Deficiencies: The uptake of 2'-deoxycytidine and its analogs into cancer cells is mediated by nucleoside transporters. Reduced expression or function of these transporters can limit the intracellular concentration of the drug, thereby conferring resistance. oaepublish.com

| Factor | Role in Metabolism | Implication in Chemoresistance |

| This compound kinase (dCK) | Phosphorylates 2'-deoxycytidine and its analogs to their active forms. nih.govoaepublish.com | Decreased activity leads to reduced drug activation and resistance. nih.govmdpi.com |

| Cytidine deaminase (CDA) | Inactivates 2'-deoxycytidine analogs like Gemcitabine. oaepublish.comresearchgate.net | Increased activity leads to enhanced drug inactivation and resistance. oaepublish.commdpi.com |

| Nucleoside Transporters | Mediate the uptake of 2'-deoxycytidine and its analogs into cells. oaepublish.com | Reduced function limits intracellular drug concentration and contributes to resistance. oaepublish.com |

DNA Hypomethylation and Gene Reactivation in Malignancy

DNA methylation is a critical epigenetic mechanism that regulates gene expression. In cancer, aberrant DNA methylation patterns, including both hypermethylation of tumor suppressor genes and global hypomethylation, are common. epa.govwikipedia.org Analogs of 2'-deoxycytidine, such as 5-aza-2'-deoxycytidine (Decitabine), are potent DNA methyltransferase (DNMT) inhibitors. aacrjournals.orgscience.gov

By incorporating into DNA, these analogs trap DNMTs, leading to a reduction in DNA methylation. wikipedia.orgscience.govnih.gov This hypomethylation can reactivate silenced tumor suppressor genes, leading to the suppression of tumor growth. science.govnih.gov For instance, the reactivation of the p16 gene, a key cell cycle regulator, has been observed following treatment with 5-aza-2'-deoxycytidine. nih.gov However, the effects of hypomethylating agents can be complex, as they can also lead to the expression of genes that promote cancer cell invasion, such as matrix metalloproteinases (MMPs). nih.gov

Genetic Instability and Drug Resistance

Genomic instability is a hallmark of cancer, characterized by an increased rate of genetic alterations. nih.gov Defects in DNA methylation can contribute to this instability. nih.gov The DNA hypomethylating agent 5-aza-2'-deoxycytidine (DAC) can induce DNA breaks and increase homologous recombination rates. nih.govashpublications.org This drug-induced genetic instability can, paradoxically, contribute to the development of drug resistance. nih.gov

Resistance to DAC can arise from two primary mechanisms:

Preexisting genetic instability and selection for resistant clones: Tumor cell populations are often heterogeneous, and some cells may possess inherent resistance to therapy. nih.gov

DAC-induced genetic instability: The drug itself can cause genetic changes that lead to the emergence of resistant clones. nih.gov

Furthermore, overexpression of oncogenes like MYC can both increase genomic instability and promote resistance to DNA-damaging chemotherapeutic agents. mdpi.com

Specific Cancer Types (e.g., Leukemia, Myelodysplastic Syndromes)

The dysregulation of 2'-deoxycytidine metabolism and the therapeutic application of its analogs are particularly relevant in hematological malignancies.

Myelodysplastic Syndromes (MDS): MDS are a group of disorders characterized by ineffective blood cell production. openaccessjournals.com Aberrant DNA methylation, particularly the silencing of tumor suppressor genes like p15INK4B, plays a crucial role in the progression of MDS to acute myeloid leukemia (AML). openaccessjournals.comshu.edu 5-aza-2'-deoxycytidine (Decitabine) is an approved treatment for MDS. aacrjournals.orgashpublications.orgopenaccessjournals.comnih.gov It is believed to exert its therapeutic effects by inducing DNA hypomethylation and reactivating silenced genes. openaccessjournals.comshu.edu Studies in MDS patients have shown that Decitabine (B1684300) treatment leads to significant demethylation of genomic DNA. aacrjournals.orgnih.gov

Leukemia: Analogs of 2'-deoxycytidine have been a cornerstone of leukemia therapy for decades. Cytarabine (B982) (ara-C), another analog, is widely used in the treatment of AML. ashpublications.orgnih.gov Resistance to these agents is a major clinical problem. ashpublications.orgnih.gov In leukemia cell lines, resistance to both Cytarabine and Gemcitabine has been linked to decreased activity of this compound kinase (dCK), the enzyme responsible for their activation. nih.gov Furthermore, studies in leukemia patients treated with Decitabine have demonstrated dose-dependent DNA hypomethylation. aacrjournals.orgnih.gov This hypomethylation correlated with clinical response in AML patients treated with low doses of the drug. aacrjournals.orgnih.gov

Involvement in Viral Replication Mechanisms

The replication of viral genomes is a key target for antiviral therapies. Nucleoside analogs, including derivatives of 2'-deoxycytidine, can effectively inhibit this process by interfering with viral polymerases.

Impact on Viral DNA Polymerases

Viral DNA polymerases are enzymes that synthesize viral DNA. patsnap.comexpasy.org Nucleoside analogs can act as inhibitors of these enzymes through several mechanisms. patsnap.com After being phosphorylated to their active triphosphate forms within the host cell, these analogs can be incorporated into the growing viral DNA chain. nih.gov This incorporation can lead to chain termination, as the analog may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide. nih.gov

Several 2'-deoxycytidine analogs have demonstrated antiviral activity:

2'-fluoro-2'-deoxycytidine (2'-FdC): This compound has shown inhibitory activity against murine norovirus and Borna disease virus replication. eur.nlnih.gov

β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130): This is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. nih.govsemanticscholar.orgmedchemexpress.cn

2′-deoxy-2′-β-fluoro-4′-azidocytidine (Azvudine or FNC): This analog has shown inhibitory effects against a range of viral polymerases, including HIV-1 reverse transcriptase and HCV RNA-dependent RNA polymerase. nih.govnih.govoup.comresearchgate.net Its incorporation leads to chain termination. nih.govnih.govresearchgate.net

The efficiency of incorporation and the resulting inhibition can vary significantly between different viral polymerases, highlighting the potential for developing broad-spectrum antiviral agents. nih.govnih.gov

| 2'-Deoxycytidine Analog | Target Virus | Mechanism of Action |

| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Murine norovirus, Borna disease virus | Inhibition of viral replication eur.nlnih.gov |

| β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Hepatitis C virus (HCV) | Inhibition of NS5B RNA polymerase nih.govsemanticscholar.orgmedchemexpress.cn |

| 2′-deoxy-2′-β-fluoro-4′-azidocytidine (Azvudine) | HIV-1, HCV, and others | Chain termination after incorporation by viral polymerases nih.govnih.govoup.comresearchgate.net |

Chain Termination and Inhibition of Viral Replication

The strategic use of 2'-deoxycytidine analogs as antiviral agents hinges on their ability to act as chain terminators, a mechanism that effectively halts the replication of viral genetic material. nih.govjenabioscience.com These analogs, structurally similar to the natural 2'-deoxycytidine, are recognized by viral polymerases and incorporated into the growing DNA or RNA chain. mdpi.com However, due to modifications at the 2' or 3' position of the ribose sugar, they lack the necessary 3'-hydroxyl group required for the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the nucleic acid chain. semanticscholar.org

The process begins with the intracellular phosphorylation of the 2'-deoxycytidine analog by a series of viral and host cell kinases, converting it into its active triphosphate form. nih.govmdpi.com This triphosphate analog then competes with the natural this compound triphosphate (dCTP) for incorporation into the viral DNA by viral DNA polymerase or reverse transcriptase. nih.gov Once incorporated, the absence of the 3'-hydroxyl group prevents further chain extension, leading to premature termination of viral DNA synthesis and ultimately inhibiting viral replication. semanticscholar.org

Several 2'-deoxycytidine analogs have demonstrated potent antiviral activity through this mechanism. For instance, Azvudine (FNC), a cytidine analog, has shown inhibitory effects against a range of viruses, including human immunodeficiency virus type 1 (HIV-1), hepatitis C virus (HCV), respiratory syncytial virus (RSV), and dengue virus type 2 (DENV-2). researchgate.netnih.gov Its active triphosphate form, FNC-TP, is incorporated by viral polymerases, leading to chain termination. researchgate.net The efficiency of incorporation can vary between different viral polymerases. researchgate.netnih.gov

Other examples of 2'-deoxycytidine analogs that function as chain terminators include:

2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) and 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) , which are potent inhibitors of HCV replication. researchgate.net

β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) , another inhibitor of HCV, whose triphosphate form terminates RNA synthesis catalyzed by the viral NS5B RNA polymerase. researchgate.net

Mericitabine (RG-7128) , a this compound analog developed as an NS5B RNA polymerase inhibitor for the treatment of hepatitis C. wikipedia.org

Table 1: Examples of 2'-Deoxycytidine Analogs and Their Viral Targets

| Analog | Viral Target(s) | Mechanism of Action |

|---|---|---|

| Azvudine (FNC) | HIV-1, HCV, RSV, DENV-2 | Chain Termination |

| RO-0622 | Hepatitis C Virus (HCV) | Chain Termination |

| RO-9187 | Hepatitis C Virus (HCV) | Chain Termination |

| PSI-6130 | Hepatitis C Virus (HCV) | Chain Termination |

| Mericitabine | Hepatitis C Virus (HCV) | NS5B Polymerase Inhibition |

Effects on Hepatitis B Virus (HBV) Mutagenesis and DNA Synthesis

The dysregulation of 2'-deoxycytidine metabolism and the application of its analogs have significant implications for hepatitis B virus (HBV) replication, extending beyond simple chain termination to include the induction of viral mutagenesis. nih.gov This dual mechanism offers a potent strategy for inhibiting HBV. nih.gov

One notable example is the cytidine analog 5-aza-2'-deoxycytidine (5-aza-dC). nih.gov Research has shown that 5-aza-dC exhibits a distinct dual antiviral effect against HBV by both reducing viral DNA synthesis and increasing the mutation frequency of the viral genome. nih.gov This compound and its related analog, 5-azacytidine (B1684299) (5-aza-C), have been observed to severely diminish the ability of an HBV vector to express a reporter gene following infection. nih.gov

The mutagenic effect of 5-aza-dC on HBV is primarily characterized by an increase in G-to-C transversion mutations within the relaxed circular DNA (rcDNA) of the virus. nih.gov This is consistent with findings for its effect on HIV-1, where 5-aza-dC is incorporated into viral DNA after phosphorylation, causing G-to-C and C-to-G transversions. nih.gov Interestingly, treatment with azacytidines also resulted in a significant number of G-to-T mutations in HBV rcDNA, a phenomenon not reported for HIV-1. nih.gov

In addition to inducing mutagenesis, 5-aza-dC also leads to a reduction in rcDNA synthesis. nih.gov A proposed model suggests that viral mutagens like 5-aza-dC induce mutagenesis during the formation of rcDNA and diminish viral DNA synthesis during the conversion of rcDNA to the stable covalently closed circular DNA (cccDNA), which serves as the template for viral transcription. nih.gov

Another 2'-deoxycytidine analog, 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C), has demonstrated potent anti-HBV activity, being at least 10 times more potent than lamivudine (3TC) in culture. nih.gov The triphosphate form of L(-)Fd4C inhibits HBV DNA polymerase in competition with dCTP. nih.gov

Table 2: Effects of 2'-Deoxycytidine Analogs on HBV Replication

| Analog | Primary Effect(s) | Specific Mechanism(s) |

|---|---|---|

| 5-aza-2'-deoxycytidine (5-aza-dC) | Inhibition of DNA synthesis, Increased mutagenesis | Diminishes rcDNA to cccDNA conversion, Induces G-to-C and G-to-T mutations in rcDNA |

| L(-)Fd4C | Inhibition of DNA synthesis | Competitive inhibition of HBV DNA polymerase by its triphosphate form |

Other Disease States Linked to 2'-Deoxycytidine Metabolism

Dysregulation of 2'-deoxycytidine metabolism is implicated in a variety of disease states beyond viral infections, most notably in cancer and certain neurological and metabolic disorders.

Cancer: The metabolism of 2'-deoxycytidine is closely linked to DNA methylation, an epigenetic mechanism crucial for gene regulation. wikipedia.org Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. wikipedia.orgnih.gov Analogs of 2'-deoxycytidine, such as 5-aza-2'-deoxycytidine (decitabine), are utilized as DNA methyltransferase inhibitors. wikipedia.orgnih.gov By incorporating into DNA, these analogs trap DNA methyltransferases, leading to their degradation and a subsequent reduction in DNA methylation. wikipedia.org This can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting the growth of cancer cells. nih.gov

Studies have shown that 5-aza-2'-deoxycytidine can suppress the growth of various human tumor cell lines, including those from bladder and bile duct cancers. nih.govresearchgate.net This effect is often associated with the reactivation of key cell cycle regulatory genes, such as p16, that were silenced by hypermethylation. nih.gov The inflammatory response induced by these agents may also contribute to their anti-tumor effects. nih.gov

Neurological and Metabolic Disorders: Emerging evidence suggests a role for 2'-deoxycytidine metabolism in neuronal survival and certain neurological disorders. For instance, cytosine arabinoside (ARA C), a competitive inhibitor of 2'-deoxycytidine incorporation into DNA, has been shown to be cytotoxic to postmitotic neurons. nih.gov This toxicity can be blocked by 2'-deoxycytidine, suggesting that 2'-deoxycytidine may have a critical role in neuronal survival that is independent of DNA synthesis. nih.gov Dysregulation of DNA repair processes, which are intrinsically linked to nucleotide metabolism, is also a common feature in neurodegenerative and neuropsychiatric disorders. mdpi.com

Furthermore, 2'-deoxycytidine metabolism is directly implicated in the metabolic disorder known as thymidine (B127349) kinase 2 (TK2) deficiency. hmdb.canih.gov TK2 is a key enzyme in the mitochondrial pyrimidine (B1678525) salvage pathway, essential for maintaining mitochondrial DNA (mtDNA). nih.gov Mutations in the TK2 gene lead to mtDNA depletion, causing severe myopathy, particularly in children. nih.gov Therapeutic strategies involving the administration of 2'-deoxycytidine and deoxythymidine have shown promise in preclinical models, aiming to bypass the deficient enzyme and restore the pool of mitochondrial deoxynucleotides necessary for mtDNA replication. nih.gov

Therapeutic Applications and Research on 2 Deoxycytidine Analogues

Nucleoside Analogues in Cancer Therapy

Nucleoside analogues, including those derived from 2'-Deoxycytidine (B1670253), represent a significant class of chemotherapeutic agents. cuni.cznih.gov Their efficacy stems from their ability to be incorporated into DNA and RNA, inhibit crucial enzymes involved in nucleic acid synthesis, and ultimately induce cell death in rapidly proliferating cancer cells. cuni.czrsc.orgmdpi.com These drugs are utilized in the treatment of both solid tumors and hematological malignancies. cuni.cz

A primary mechanism by which 2'-Deoxycytidine analogues exert their anticancer effects is through their incorporation into newly synthesized DNA during replication. rsc.orgspandidos-publications.com Once inside the cell, these analogues are phosphorylated to their active triphosphate forms by cellular kinases. nih.govrsc.org DNA polymerases then recognize these activated analogues and incorporate them into the growing DNA strand in place of the natural deoxycytidine triphosphate. rsc.orgdrugbank.com

This incorporation can lead to the termination of DNA chain elongation, as the modified sugar or base of the analogue may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide. rsc.org This disruption of DNA synthesis is a key factor in the cytotoxic effects of these drugs. nih.govrsc.org For instance, Gemcitabine (B846), a fluorine-substituted this compound analogue, is known to cause masked DNA chain termination. nih.gov

In addition to their incorporation into DNA, 2'-Deoxycytidine analogues can directly inhibit enzymes essential for DNA synthesis. cuni.czmdpi.com The triphosphate forms of these analogues can act as competitive inhibitors of DNA polymerases, competing with the natural this compound triphosphate for the active site of the enzyme. mdpi.com This inhibition further hinders DNA replication and repair.

Furthermore, some nucleoside analogues are potent inhibitors of ribonucleotide reductase (RR). mdpi.com RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, these analogues deplete the intracellular pool of deoxyribonucleotides, thereby starving the cell of the necessary components for DNA synthesis. mdpi.com Clofarabine, a purine (B94841) nucleoside analogue, is an example of a drug that inhibits both DNA polymerases and ribonucleotide reductase. mdpi.com

The cellular stress and DNA damage caused by the incorporation of 2'-Deoxycytidine analogues and the inhibition of key enzymes ultimately trigger programmed cell death, or apoptosis. mdpi.comnih.govresearchgate.net The formation of DNA-protein adducts and the activation of DNA damage response pathways are significant contributors to this process. nih.govpatsnap.com The cell's internal surveillance mechanisms recognize the abnormal DNA and initiate a cascade of events leading to apoptosis. nih.gov This can involve both the extrinsic pathway, mediated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-mediated. spandidos-publications.com The induction of apoptosis is a crucial component of the therapeutic efficacy of these analogues, as it leads to the elimination of cancer cells. researchgate.netspandidos-publications.com

Examples: 5-Aza-2'-deoxycytidine (Decitabine)

Decitabine (B1684300), also known as 5-Aza-2'-deoxycytidine, is a prominent analogue of 2'-deoxycytidine used in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). wikipedia.orgresearchgate.net It is a hypomethylating agent that functions as a prodrug, requiring intracellular phosphorylation to become active. drugbank.comnih.gov

One of the key mechanisms of Decitabine is its ability to reverse epigenetic silencing through DNA demethylation. nih.govnih.gov In cancer cells, aberrant DNA methylation, particularly in the promoter regions of tumor suppressor genes, leads to their silencing. nih.govnih.gov Decitabine, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. drugbank.comwikipedia.orgnih.gov

This inhibition leads to a passive, replication-dependent demethylation of the genome. plos.org As the cell divides, the newly synthesized DNA strands lack the methylation marks, leading to the reactivation of previously silenced genes. nih.govnih.gov This re-expression of tumor suppressor genes can induce cell cycle arrest, promote differentiation, and inhibit cell proliferation. patsnap.comnih.gov Studies have shown that Decitabine can induce the expression of cancer/testis antigens and other epigenetically silenced genes in various cancer cell lines. spandidos-publications.com While Decitabine can cause global demethylation, its effects on gene expression can be specific and reproducible, suggesting a targeted nature to the remethylation process following drug treatment. plos.orgnih.gov

Decitabine's interaction with DNA methyltransferases (DNMTs) is central to its mechanism of action. drugbank.comtandfonline.com After being incorporated into DNA, the nitrogen atom at the 5-position of Decitabine's pyrimidine (B1678525) ring forms an irreversible covalent bond with the DNMT enzyme, effectively trapping it. drugbank.comtandfonline.comnih.gov This trapping leads to the depletion of active DNMTs within the cell. drugbank.comnih.gov

The formation of these DNMT-DNA adducts is a form of DNA damage that can trigger a DNA damage response, leading to cell cycle arrest and apoptosis, particularly at higher concentrations of the drug. nih.govpatsnap.com At lower doses, the primary effect is the hypomethylation and subsequent gene reactivation. nih.gov The efficacy of Decitabine is therefore dependent on the level of DNMT activity in the cancer cells, with higher activity leading to increased toxicity and cellular response. life-science-alliance.org

Induction of DNA Damage and Replication Lesions

Analogues of 2'-deoxycytidine can induce significant DNA damage and create lesions during DNA replication. For instance, 5-aza-2'-deoxycytidine (decitabine) is incorporated into DNA and traps DNA methyltransferase (DNMT), leading to the formation of DNMT-DNA crosslinks. nih.govbiorxiv.org This action causes DNA damage, as evidenced by the formation of γ-H2AX and 53BP1 foci, which are markers for DNA double-strand breaks. nih.govoup.com The collision of replication forks with these trapped DNMT complexes can lead to the collapse of the replication fork, resulting in double-strand breaks. nih.gov This process is dependent on active replication and can cause chromatid breaks and the formation of radial chromosomes. nih.govoup.com

The cytotoxicity of these analogues is, at least in part, explained by the collapse of replication forks, which then requires repair mechanisms like Fanconi anemia-dependent homologous recombination. nih.gov Studies have shown that cells deficient in certain components of the Fanconi anemia pathway are hypersensitive to the cytotoxic effects of 5-aza-2'-deoxycytidine. nih.govoup.com

Another analogue, 5,6-dihydro-5-azacytidine (B1221591), also induces DNA damage, but through a different mechanism. It leads to the production of single-strand breaks in DNA, which are distinct from the alkali-labile lesions caused by 5-aza-2'-deoxycytidine. nih.gov The DNA lesions from 5,6-dihydro-5-azacytidine may represent an accumulation of DNA replication fragments or intermediates in an excision repair process. nih.gov

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) as a Prodrug

Gemcitabine (dFdC), an analogue of this compound, is a prodrug, meaning it must be metabolized into its active forms to exert its cytotoxic effects. nih.govbenthamdirect.com Its chemical structure features two fluorine atoms on the 2' position of the deoxyribose sugar ring. oaepublish.commdpi.com

Phosphorylation by this compound Kinase

Following transport into the cell, gemcitabine undergoes a critical activation step through phosphorylation by the enzyme this compound kinase (dCK). nih.govpharmgkb.orgnih.gov This initial phosphorylation converts gemcitabine into its monophosphate form, gemcitabine monophosphate (dFdCMP). pharmgkb.org This step is considered the rate-limiting factor for the activation of gemcitabine. oaepublish.compharmgkb.org this compound kinase has a notable affinity for gemcitabine, making it an effective substrate for the enzyme. oaepublish.com The level of dCK activity in cells has been shown to correlate with the radiosensitizing effects of gemcitabine, with higher enzymatic activity leading to greater sensitization. nih.gov

Metabolism to Active Forms (dFdCDP, dFdCTP) and Inactive Forms (dFdU)

After the initial phosphorylation, dFdCMP is further phosphorylated by other cellular kinases to form gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). pharmgkb.orgnih.gov These di- and triphosphate forms are the active metabolites responsible for the anticancer activity of gemcitabine. nih.govbccancer.bc.ca The conversion of dFdCMP to dFdCDP is catalyzed by UMP/CMP kinase, while the final phosphorylation to dFdCTP is carried out by nucleoside-diphosphate kinase. pharmgkb.org

The primary mechanism of gemcitabine's cytotoxicity involves the incorporation of dFdCTP into the growing DNA strand during replication. nih.govpfizermedicalinformation.com This incorporation leads to "masked chain termination," where after the insertion of the gemcitabine nucleotide, one more deoxynucleotide is added before DNA polymerase is unable to proceed further. nih.gov This action effectively halts DNA synthesis and induces apoptosis (programmed cell death). bccancer.bc.capfizermedicalinformation.com

However, a significant portion of gemcitabine is inactivated through deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). oaepublish.compharmgkb.org This deamination is a major pathway for gemcitabine elimination. nih.gov While dFdU can also be phosphorylated intracellularly, the resulting nucleotide concentrations are much lower than those of the active gemcitabine metabolites, questioning their relevance to the drug's cytotoxic effects. nih.gov

Inhibition of Thymidylate Synthase

Research has shown that gemcitabine and its metabolite, dFdU, can inhibit thymidylate synthase (TS). aacrjournals.orgnih.gov TS is a key enzyme in the de novo synthesis of thymidine (B127349), an essential component of DNA. aacrjournals.org The metabolite dFdUMP, derived from gemcitabine, bears a structural resemblance to the natural substrate of TS, dUMP. oaepublish.com This allows it to inhibit the enzyme, leading to a depletion of the thymidine monophosphate (TMP) pool. oaepublish.com The inhibition of TS by gemcitabine has been observed to increase the incorporation of other nucleosides, like 2'-deoxyuridine, into DNA, which can cause indirect DNA damage. mdpi.com Studies have demonstrated a correlation between TS protein expression and resistance to gemcitabine in pancreatic cancer cell lines. nih.gov

Nucleoside Analogues in Antiviral Therapy

Nucleoside analogues are a cornerstone of antiviral therapy, effective against a range of viruses including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and herpes simplex virus (HSV). wikipedia.orgnih.gov These compounds are structurally similar to natural nucleosides. wikipedia.org

Inhibition of Viral Replication

The primary mechanism by which nucleoside analogues inhibit viral replication is by acting as chain terminators during the synthesis of viral nucleic acids. wikipedia.orgnih.gov To become active, these analogues must first be phosphorylated intracellularly by both viral and host cell kinases to their triphosphate forms. mdpi.comnih.gov These active triphosphate metabolites then compete with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. plos.org

Resistance Mechanisms in Viral Therapy

In viral therapy, particularly against infections like human immunodeficiency virus (HIV) and hepatitis B virus (HBV), resistance to nucleoside analogues, including those derived from 2'-deoxycytidine, is a significant clinical hurdle. eurekaselect.comnih.govgutnliver.org The high replication rate and inherent genetic variability of these viruses facilitate the rapid selection of resistant strains under the pressure of antiviral drugs. nih.gov

The primary mechanisms of resistance in viral therapy involve mutations in the viral polymerase, the enzyme responsible for replicating the viral genome. eurekaselect.comnih.gov These mutations can confer resistance through two main strategies:

Altered Substrate Discrimination: Mutations can change the structure of the polymerase's active site, making it less likely to incorporate the nucleoside analogue triphosphate into the growing DNA or RNA chain. eurekaselect.comnih.gov The polymerase essentially becomes better at distinguishing between the natural deoxyribonucleoside triphosphates (dNTPs) and the therapeutic analogue. nih.gov

Increased Excision of the Incorporated Analogue: Some mutations enhance the polymerase's ability to remove a chain-terminating nucleoside analogue that has already been incorporated. nih.govplos.org This process, often referred to as phosphorolytic activity, effectively reverses the inhibitory action of the drug. nih.gov

The emergence of these resistant viral variants can lead to a rebound in viral load, known as virologic breakthrough, despite ongoing treatment. natap.org Factors that contribute to the development of resistance include high baseline viral load and incomplete viral suppression during therapy. gutnliver.orgnatap.org The continuous evolution of viral quasispecies under therapeutic pressure underscores the dynamic nature of this resistance. natap.org

Resistance Mechanisms to 2'-Deoxycytidine-Based Drugs

In the context of cancer chemotherapy, resistance to 2'-deoxycytidine analogues like cytarabine (B982) (Ara-C), gemcitabine, and decitabine is a major cause of treatment failure. nih.govnih.govmdpi.com The mechanisms of resistance are multifaceted and involve alterations in drug transport, metabolism, and the cellular response to DNA damage.

The entry of hydrophilic 2'-deoxycytidine analogues into cells is predominantly mediated by specialized nucleoside transporter proteins, with the human equilibrative nucleoside transporter 1 (hENT1) being a key player. nih.govashpublications.orgaacrjournals.org Reduced expression or loss of function of these transporters can significantly limit the intracellular concentration of the drug, thereby conferring resistance. nih.govmdpi.comnih.gov

hENT1 Deficiency: Decreased expression of hENT1 has been identified as a major factor in resistance to cytarabine in acute myeloid leukemia (AML). nih.govmdpi.com Studies have shown that AML patients with lower hENT1 mRNA levels have a poorer prognosis. nih.gov Similarly, hENT1 deficiency is associated with resistance to gemcitabine in various solid tumors. aacrjournals.org

Role of hENT2: While hENT1 is often the primary transporter, hENT2 also contributes to the uptake of 2'-deoxycytidine analogues. ashpublications.org A combination of low expression of hENT1 and hENT2 is associated with high resistance to decitabine. ashpublications.org

Some newer analogues, such as troxacitabine, can partially circumvent this resistance mechanism due to their ability to diffuse passively across the cell membrane. nih.gov

Table 1: Nucleoside Transporters and Drug Resistance

| Transporter | Associated Drug Analogues | Impact of Altered Expression on Resistance |

|---|---|---|

| hENT1 | Cytarabine, Gemcitabine, Decitabine | Decreased expression leads to increased resistance. nih.govashpublications.orgaacrjournals.org |

| hENT2 | Decitabine | Low expression, in combination with low hENT1, contributes to resistance. ashpublications.org |

| hCNT1 | Gemcitabine | Involved in drug uptake. researchgate.net |

| hCNT3 | Gemcitabine | Involved in drug uptake. researchgate.net |

The activation of most 2'-deoxycytidine analogues is a critical step that is dependent on phosphorylation by the enzyme this compound kinase (dCK). nih.govoaepublish.comwikipedia.org This enzyme converts the nucleoside analogue into its monophosphate form, which is the first and often rate-limiting step in its metabolic activation pathway. nih.govaacrjournals.org

Mutations or downregulation of dCK can severely impair the activation of these drugs, leading to profound resistance. nih.govmdpi.comnih.gov

dCK Downregulation and Mutations: In mantle cell lymphoma, acquired resistance to cytarabine has been strongly linked to a marked downregulation of both dCK mRNA and protein expression. nih.govnih.govd-nb.info This resistance often extends to other nucleoside analogues, including gemcitabine and fludarabine, a phenomenon known as cross-resistance. nih.govnih.govd-nb.info In some cases, resistance to decitabine has been associated with specific point mutations in the dCK gene, such as the A180P mutation, which leads to rapid degradation of the dCK protein. mdpi.comnih.gov

Consequences of dCK Deficiency: Cells that are deficient in dCK show significantly reduced levels of the active triphosphate form of the drug. ashpublications.org Studies have shown that re-expressing wild-type dCK in resistant cells can restore their sensitivity to the drug. ashpublications.orgoaepublish.com

The catabolism, or breakdown, of 2'-deoxycytidine analogues by enzymes like cytidine deaminase (CDA) represents another significant mechanism of resistance. nih.govaacrjournals.orgnih.gov CDA converts these analogues into their inactive uracil (B121893) forms, effectively reducing the amount of drug available for therapeutic action. aacrjournals.orgaacrjournals.orgnih.gov

Overexpression of CDA: Increased levels of CDA have been shown to confer resistance to cytarabine and gemcitabine. oaepublish.comnih.govaacrjournals.org Overexpression of CDA in hematopoietic cells can protect them from the toxic effects of these drugs. nih.gov In some cancer cells, treatment with certain drugs can induce the production of CDA, leading to acquired resistance. aacrjournals.org

CDA as a Predictive Marker: The level of CDA expression in tumor cells may serve as a predictor of response to therapy with 2'-deoxycytidine analogues. aacrjournals.org

Table 2: Key Enzymes in 2'-Deoxycytidine Analogue Metabolism and Resistance

| Enzyme | Function | Role in Resistance |

|---|---|---|

| This compound Kinase (dCK) | Phosphorylates and activates nucleoside analogues. nih.govwikipedia.org | Downregulation or mutation leads to impaired drug activation and resistance. nih.govmdpi.com |

| Cytidine Deaminase (CDA) | Deaminates and inactivates nucleoside analogues. aacrjournals.orgaacrjournals.org | Increased activity leads to enhanced drug catabolism and resistance. nih.govaacrjournals.org |

| Uridine-Cytidine Kinase (UCK) | Phosphorylates 5-azacytidine (B1684299). ashpublications.org | Not directly involved in the primary resistance to 2'-deoxycytidine analogues like decitabine. |

The inherent genetic instability of cancer cells provides a fertile ground for the development of drug resistance. ashpublications.org Tumors are heterogeneous populations of cells, and this diversity allows for the selection of pre-existing or newly arising clones that are resistant to chemotherapy. nih.gov

Prolonged exposure to a 2'-deoxycytidine analogue can exert a strong selective pressure, favoring the survival and proliferation of cells that have acquired resistance-conferring mutations, such as those affecting drug transporters or metabolic enzymes. ashpublications.orgnih.gov For example, in vitro studies have shown that continuous exposure of leukemia cell lines to decitabine can lead to the selection of clones with mutations in the dCK gene. ashpublications.org This evolutionary process is a fundamental driver of acquired drug resistance in the clinical setting.

Paradoxically, some 2'-deoxycytidine analogues can themselves contribute to the genetic instability that fuels the development of resistance. nih.govnih.gov By interfering with DNA synthesis and repair processes, these drugs can induce DNA damage and chromosomal abnormalities.

Decitabine and Genomic Instability: The hypomethylating agent decitabine (5-aza-2'-deoxycytidine) has been shown to induce DNA breaks and genome rearrangements. nih.govnih.gov This effect is partly mediated by the trapping of DNA methyltransferase 1 (DNMT1) on the DNA, which can lead to the formation of DNA-protein cross-links and subsequent genomic instability. nih.govacs.org Decitabine-induced hypomethylation, particularly at pericentromeric regions, can also lead to mitotic defects and aneuploidy. nih.gov

Gemcitabine and DNA Damage: Gemcitabine, upon incorporation into DNA, can stall replication forks, leading to DNA damage and the activation of DNA damage response pathways. juniperpublishers.comaacrjournals.orgmdpi.com While this is a key part of its cytotoxic mechanism, the resulting genomic stress can also drive the evolution of resistant cell populations. aacrjournals.org

This drug-induced instability can create a vicious cycle, where the therapeutic agent inadvertently promotes the genetic changes that ultimately lead to its own failure.

Combination Therapies and Strategies to Overcome Resistance

Resistance to 2'-deoxycytidine analogues, whether intrinsic or acquired, presents a significant hurdle in cancer therapy, leading to treatment failure and disease relapse. researchgate.netphysiology.orgmdpi.com To address this challenge, researchers are actively investigating combination therapies and other strategies aimed at overcoming or circumventing the molecular mechanisms that confer resistance. These strategies often involve pairing the nucleoside analogue with agents that can restore drug sensitivity, target parallel survival pathways, or enhance the cytotoxic effects of the analogue.

A primary mechanism of resistance is the reduced phosphorylation of the 2'-deoxycytidine analogue prodrug into its active triphosphate form, often due to decreased activity of this compound kinase (dCK). researchgate.netphysiology.orgmdpi.comashpublications.org Another significant factor is the increased expression of enzymes that inactivate the drug, such as cytidine deaminase (CDA). ashpublications.orgcapes.gov.br Furthermore, cancer cells can develop resistance through various other means, including reduced drug uptake, alterations in apoptotic signaling pathways, and the activation of cancer stem cells. nih.goviiarjournals.org